![molecular formula C18H18ClN5O B2380677 N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207036-01-8](/img/no-structure.png)

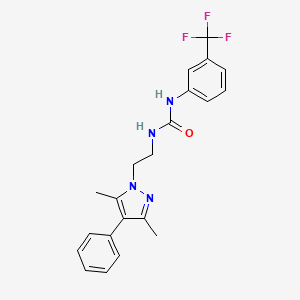

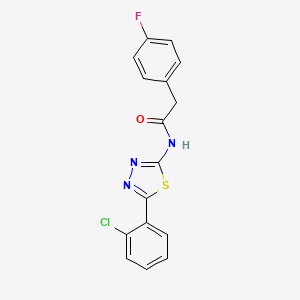

N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on triazole derivatives, including compounds structurally related to N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, has revealed valuable insights into their synthesis and chemical properties. These compounds are synthesized through various chemical reactions involving amines, hydrazines, and hydroxylamine, leading to a wide range of derivatives with diverse chemical functionalities. The detailed synthesis processes explore the reactivity of triazole compounds and their potential for further chemical modifications. Such studies contribute to the understanding of the chemical behavior of triazole derivatives and open up possibilities for their application in different scientific fields, such as materials science and chemical synthesis (L'abbé et al., 1991).

Antimicrobial and Antitumor Activities

Several studies have been conducted on the antimicrobial and antitumor activities of triazole derivatives. These investigations have identified compounds with significant bioactivity, suggesting potential applications in developing new therapeutic agents. The synthesis of new 1,2,4-triazole derivatives and their evaluation against various microorganisms have shown that some of these compounds possess good or moderate antimicrobial activities. This highlights the potential of triazole derivatives in the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, the investigation into the antitumor activities of certain triazole compounds, including their synthesis and the evaluation of their effects on different cancer cell lines, has revealed promising results, suggesting their potential as antitumor agents (Ji et al., 2018).

Molecular Docking Studies

Triazole derivatives have also been studied through molecular docking simulations to understand their interactions with biological targets. These studies provide valuable insights into the potential mechanism of action of triazole compounds on a molecular level, offering a foundation for the rational design of new compounds with enhanced biological activities. For instance, the evaluation of N-aryl derivatives of triazole for their inhibitory activity against enzymes has been supported by molecular docking studies, illustrating how these compounds interact with the active sites of target enzymes. Such research aids in identifying promising candidates for further development as bioactive molecules (Riaz et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzoic acid", "thionyl chloride", "5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride.", "Step 2: 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction.", "Step 4: The resulting product is purified by column chromatography to obtain N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |

CAS RN |

1207036-01-8 |

Molecular Formula |

C18H18ClN5O |

Molecular Weight |

355.83 |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18ClN5O/c1-10-4-6-13(8-12(10)3)20-17-16(22-24-23-17)18(25)21-14-7-5-11(2)15(19)9-14/h4-9H,1-3H3,(H,21,25)(H2,20,22,23,24) |

InChI Key |

AVPXWPNCFACEGA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)C)Cl)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)

![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)

![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)

![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)

![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)